molecular formula C9H13F3O2 B6179099 [3-(trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol CAS No. 2613382-52-6

[3-(trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol

Cat. No.: B6179099
CAS No.: 2613382-52-6
M. Wt: 210.2
InChI Key:
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Description

[3-(Trifluoromethyl)-2-oxabicyclo[222]octan-3-yl]methanol is a unique chemical compound characterized by its trifluoromethyl group and bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(trifluoromethyl)-2-oxabicyclo[22One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as CF3SO2Na under metal-free conditions . The reaction conditions often involve mild temperatures and the use of environmentally friendly solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes. These methods are designed to be efficient and cost-effective, utilizing readily available reagents and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [3-(trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol lies in its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various scientific and industrial applications.

Properties

CAS No.

2613382-52-6

Molecular Formula

C9H13F3O2

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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